N-cyclopropyl-5-[1-(2-propylsulfanylacetyl)pyrrolidin-2-yl]thiophene-2-carboxamide
Overview
Description
N-cyclopropyl-5-[1-(2-propylsulfanylacetyl)pyrrolidin-2-yl]thiophene-2-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a thiophene ring, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-5-[1-(2-propylsulfanylacetyl)pyrrolidin-2-yl]thiophene-2-carboxamide typically involves multiple steps, including the formation of the cyclopropyl group, the thiophene ring, and the pyrrolidine moiety. One common method involves the use of cyclopropylacetylene, which can be synthesized through a one-pot reaction of 5-chloro-1-pentyne with n-butyl lithium or n-hexyl lithium in cyclohexane . The reaction proceeds through metalation followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized and scalable processes to ensure high yield and purity. For example, the synthesis of ticagrelor, a compound with a similar structure, involves the condensation of pyrimidine amine derivatives with cyclopentyl derivatives, followed by the construction of a triazole compound through diazotization . Similar methodologies can be adapted for the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-5-[1-(2-propylsulfanylacetyl)pyrrolidin-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The cyclopropyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the acetyl moiety can yield alcohols.
Scientific Research Applications
N-cyclopropyl-5-[1-(2-propylsulfanylacetyl)pyrrolidin-2-yl]thiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-[1-(2-propylsulfanylacetyl)pyrrolidin-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopropyl-containing thiophene derivatives and pyrrolidine-based molecules. Examples include:
Uniqueness
N-cyclopropyl-5-[1-(2-propylsulfanylacetyl)pyrrolidin-2-yl]thiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-cyclopropyl-5-[1-(2-propylsulfanylacetyl)pyrrolidin-2-yl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S2/c1-2-10-22-11-16(20)19-9-3-4-13(19)14-7-8-15(23-14)17(21)18-12-5-6-12/h7-8,12-13H,2-6,9-11H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZAMWICTBZNCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC(=O)N1CCCC1C2=CC=C(S2)C(=O)NC3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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